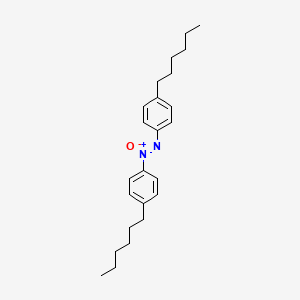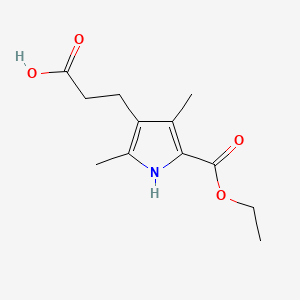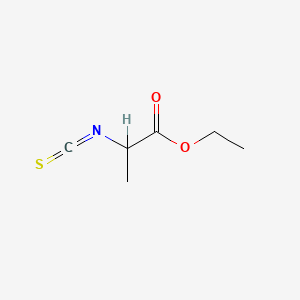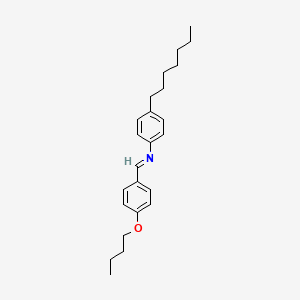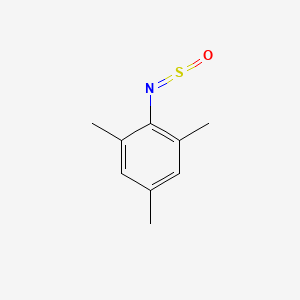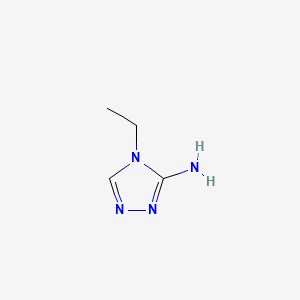
4-(Chloromethyl)phenyl acetate
Overview
Description
4-(Chloromethyl)phenyl acetate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrolyte Additive in Lithium Ion Batteries
4-(Chloromethyl)phenyl acetate has been explored in the context of lithium ion batteries. A study compared the performance of phenyl acetate (PA) and its fluorine-substituted derivative, 4-fluorophenyl acetate (4-FPA), as electrolyte additives. The study found that the solid electrolyte interphase (SEI) formed by 4-FPA offered more protection than PA, resulting in improved cyclic stability of lithium ion batteries. This implies that derivatives of phenyl acetate, like this compound, could be significant in enhancing battery performance (Li et al., 2014).
Vibrational Spectroscopy Studies
This compound has been subject to vibrational spectroscopy studies. One such study involved recording and analyzing the FT-IR and FT-Raman spectra of derivatives of phenyl acetate. These studies are crucial for understanding the molecular structure and dynamics of compounds like this compound, which has implications in various fields of chemistry and materials science (Madhavan et al., 2009).
Synthesis and Transformations in Organic Chemistry
In the field of organic synthesis, studies have explored the reactions of compounds related to this compound. One example is the synthesis of acyloxy(chloromethyl)phosphonates and acyloxy(chloromethyl)phosphinates from chloromethylphosphonochloridate, which shows the versatility of chloromethyl compounds in creating a range of organic molecules (Khailova et al., 1998).
Polymer Chemistry and Material Science
In material science, studies have focused on the application of chloromethyl phenyl compounds in creating specialized polymers. For example, a study on the fabrication of amphiphilic silica nanoparticles using 4-(Chloromethyl)phenyltrichlorosilane highlighted its potential in forensic science for detecting latent fingerprints. This indicates the broader utility of chloromethyl phenyl compounds in advanced material synthesis (Huang et al., 2015).
Safety and Hazards
4-(Chloromethyl)phenyl acetate is classified as Acute Tox. 4 Oral, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
Mechanism of Action
Target of Action
This compound may be used as a reagent in various chemical reactions .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via nucleophilic substitution or free radical bromination .
Result of Action
As a reagent, it may participate in various chemical reactions, but the specific outcomes would depend on the context of the reaction .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39720-27-9 | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Chloromethyl)phenyl acetate (CMPA) in the context of the provided research papers?
A1: CMPA is utilized as a substrate to determine the activity of the enzyme paraoxonase 1 (PON1) [, , , , ]. This enzyme plays a crucial role in hydrolyzing organophosphates and exhibits antioxidant properties, particularly through its association with HDL cholesterol [, ]. Measuring PON1 activity with CMPA helps researchers understand individual variations in the enzyme's protective effects, particularly in relation to oxidative stress and cardiovascular disease risk [, ].
Q2: How does the PON1 Q192R genotype influence the enzyme's activity when measured using CMPA?
A2: Studies have shown a significant association between the PON1 Q192R polymorphism and the enzyme's activity towards CMPA. Individuals carrying the QQ genotype, associated with lower PON1 activity, particularly against CMPA, were found to be more susceptible to deficit schizophrenia (DS) [, ]. This suggests a potential link between lowered PON1 activity, compromised defense against oxidative stress, and an increased risk of DS.
Q3: Can you elaborate on the connection between PON1 activity measured with CMPA, immune response, and mental health?
A3: Research suggests a possible relationship between lower PON1 activity, measured using CMPA, and altered immune responses, particularly in individuals with deficit schizophrenia (DS) [, ]. The study found that individuals with DS and lower PON1 activity exhibited increased IgA responses to specific Gram-negative bacteria []. This finding highlights a potential connection between reduced PON1 activity, immune dysregulation, and the development of DS.
Q4: Does PON1 activity, particularly when assessed using CMPA, have any implications for cardiovascular health?
A4: Yes, PON1 activity, especially its ability to hydrolyze CMPA, has significant implications for cardiovascular health [, ]. Lower PON1 activity, particularly against CMPA, has been linked to increased atherogenicity, a key factor in cardiovascular disease development []. The study demonstrated that individuals with specific PON1 genotypes who smoke exhibit significantly higher atherogenic index values when measured using CMPA, suggesting a greater risk of cardiovascular complications [].
Q5: Beyond CMPA, are there other factors influencing PON1 activity?
A5: Yes, besides genetic factors like the PON1 Q192R polymorphism, several modifiable lifestyle factors can influence PON1 activity []. Smoking, for instance, has been shown to significantly lower PON1 activity, particularly when measured using phenyl acetate (PA) as a substrate []. This highlights the multifaceted nature of PON1 regulation and emphasizes the impact of both genetic predisposition and lifestyle choices on its activity and subsequent health outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
